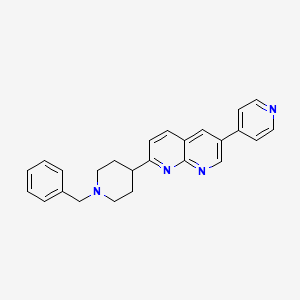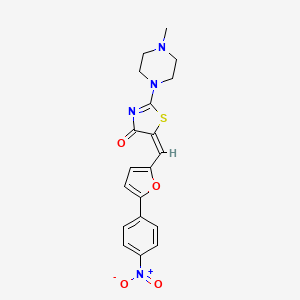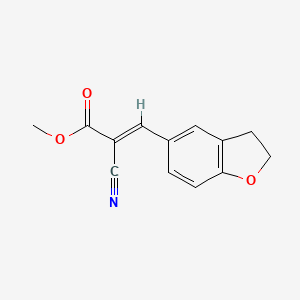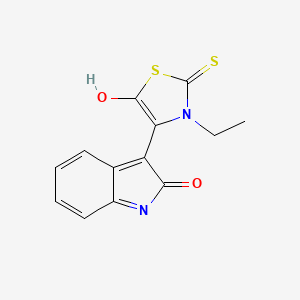![molecular formula C13H16N4O2 B15119461 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes an azidomethyl group and a methoxyphenylmethyl group attached to a pyrrolidin-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrrolidin-2-one ring with a 4-methoxybenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group under specific conditions.
Reduction: The azidomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The methoxyphenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
2-Methoxyphenyl isocyanate: Employed in amine protection/deprotection sequences.
Uniqueness
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to the presence of both an azidomethyl group and a methoxyphenylmethyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo click chemistry reactions and its potential pharmacological properties set it apart from other similar compounds.
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-(azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3 |
InChI 键 |
QLNBEVIFXFRRSP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119388.png)

![N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B15119426.png)
![1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)
![1-[(3-Methylphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119444.png)
![4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119449.png)



